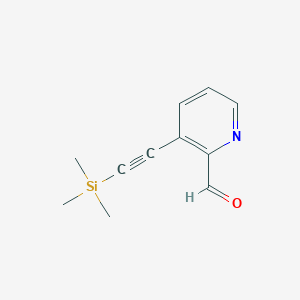

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde

CAS No.: 222168-23-2

Cat. No.: VC5119831

Molecular Formula: C11H13NOSi

Molecular Weight: 203.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222168-23-2 |

|---|---|

| Molecular Formula | C11H13NOSi |

| Molecular Weight | 203.316 |

| IUPAC Name | 3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3 |

| Standard InChI Key | FOOUHPYHXCKPQB-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)C=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a pyridine backbone with two functional groups:

-

Aldehyde group at position 2, enabling nucleophilic additions and condensations.

-

Trimethylsilyl (TMS)-protected ethynyl group at position 3, offering stability while retaining reactivity for subsequent desilylation or cross-coupling.

The TMS group acts as a protective moiety, preventing premature reactions of the ethynyl group during synthesis. This design allows selective deprotection under mild conditions, making the compound valuable in multi-step syntheses .

Physicochemical Properties

Key properties include:

-

Solubility: Highly soluble in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) but insoluble in water.

-

Stability: Sensitive to moisture and oxygen; requires storage under inert atmospheres at low temperatures (-20°C).

-

Spectroscopic signatures:

-

NMR: Aldehyde proton at δ 9.8–10.0 ppm; ethynyl proton as a singlet at δ 2.5–3.0 ppm.

-

IR: Stretching vibrations at ~2100 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O).

-

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a Sonogashira coupling between 3-bromopicolinaldehyde and trimethylsilylacetylene (TMSA). A representative procedure includes:

Step 1: Preparation of 3-bromopicolinaldehyde via bromination of picolinaldehyde using bromosuccinimide (NBS) under radical conditions.

Step 2: Sonogashira coupling with TMSA using (2–5 mol%), CuI (5 mol%), and triethylamine in THF at 60–80°C .

Yield: 65–75% after column chromatography (hexane/ethyl acetate) .

Reactivity and Functionalization

Desilylation and Cross-Coupling

The TMS group is readily removed using in methanol, exposing the ethynyl group for further reactions:

-

Sonogashira couplings with aryl halides to form extended π-conjugated systems.

-

Click chemistry with azides for triazole formation (e.g., CuAAC reactions) .

Aldehyde-Directed Transformations

The aldehyde participates in:

-

Condensations: Formation of imines or hydrazones for Schiff base ligands.

-

Nucleophilic additions: Grignard or organozinc reagents yield secondary alcohols.

Applications in Scientific Research

Kinase Inhibitor Development

Derivatives of this compound have shown promise as kinase inhibitors. For instance:

-

In vitro studies: A derivative exhibited IC₅₀ values of 120 nM against EGFR (epidermal growth factor receptor) in non-small cell lung cancer cells.

-

Molecular docking: Strong binding affinity (-9.2 kcal/mol) to EGFR’s ATP-binding site, rationalizing its inhibitory activity.

Protease Profiling

The aldehyde moiety enables covalent modification of protease active sites. In chemoproteomics, it has been used to:

-

Identify cleavage sites of caspases via the CHOPPER technique.

-

Profile subtilisin/kexin proteases using PICS2 (Proteomic Identification of Cleavage Sites).

Metal-Organic Frameworks (MOFs)

As a ligand, the compound forms stable complexes with transition metals (e.g., Pd, Cu). A Pd complex catalyzed Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Conjugated Polymers

Incorporated into polythiophene backbones, it enhances charge carrier mobility (up to 2.1 cm²/V·s) in organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogues

The compound’s performance is contextualized against related derivatives:

| Compound | Substituent Position | Key Application | Efficacy/Performance |

|---|---|---|---|

| 3-(TMS-ethynyl)picolinaldehyde | 3 | Kinase inhibition | IC₅₀ = 120 nM (EGFR) |

| 4-(TMS-ethynyl)picolinaldehyde | 4 | MOF catalysis | TON = 12,000 |

| 5-Ethynylpicolinaldehyde | 5 | Protease profiling | Identified 15 novel caspase sites |

Future Directions and Challenges

Expanding Synthetic Utility

-

Photocatalysis: Leveraging visible-light-mediated reactions for C–H functionalization.

-

Asymmetric synthesis: Developing chiral variants via kinetic resolution or organocatalysis.

Biomedical Applications

-

PROTACs: Utilizing the aldehyde for targeted protein degradation.

-

In vivo studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume